![molecular formula C20H13Cl2F3N2O2 B2454566 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 338977-64-3](/img/structure/B2454566.png)

5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

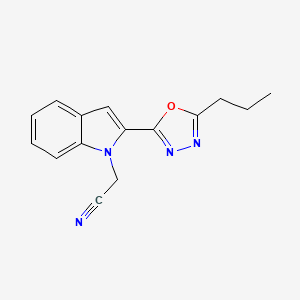

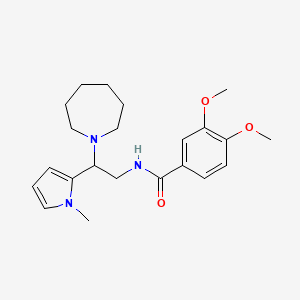

The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is substituted with various functional groups including a chloro group, an amide group, and a trifluoromethyl group. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The various substituents attached to this ring would significantly influence the compound’s overall structure and properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various substituents on the pyridine ring. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could influence properties like solubility and stability .Aplicaciones Científicas De Investigación

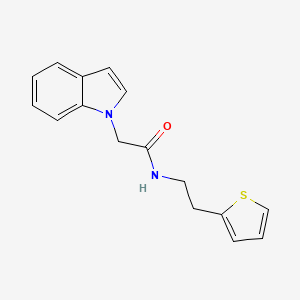

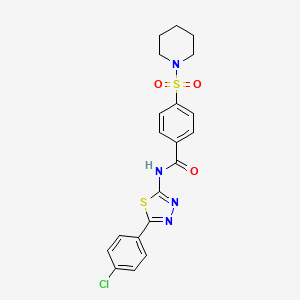

NF-kappaB and AP-1 Gene Expression Inhibition

Research by Palanki et al. (2000) on a structurally similar compound, N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, indicates potential application in gene expression modulation. The study focused on improving oral bioavailability and examined cell-based activity, adherence to Lipinski's rule of 5, and potential gastrointestinal permeability (Palanki et al., 2000).

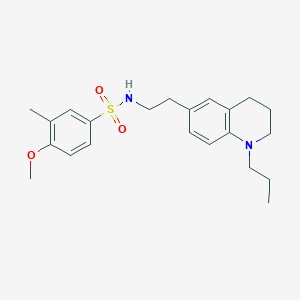

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound, similar in structure to the one , exhibited significant effects in rodent models for schizophrenia without causing central nervous system side effects (Yamamoto et al., 2016).

Antimicrobial Activity

Zhuravel et al. (2005) synthesized compounds structurally related to the specified chemical, showing significant activity against bacterial or fungal strains. This indicates potential antimicrobial applications for similar compounds (Zhuravel et al., 2005).

Antifungal Properties

Wu et al. (2012) developed N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives with moderate antifungal activities. Given the structural resemblance, 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide may possess similar antifungal properties (Wu et al., 2012).

Antitumor Activities

Research on related compounds, like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, has demonstrated promising antitumor activities. This suggests potential oncological research applications for compounds with similar structures (Xin, 2012).

Polyamide Synthesis

Kimura et al. (1992) used a compound akin to the specified chemical for synthesizing polyamides. This indicates its potential use in materials science, particularly in the creation of polymers (Kimura et al., 1992).

Mecanismo De Acción

Direcciones Futuras

Propiedades

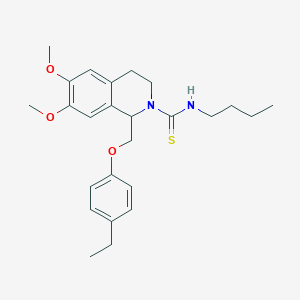

IUPAC Name |

5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-14-5-1-3-12(7-14)10-27-11-15(22)9-17(19(27)29)18(28)26-16-6-2-4-13(8-16)20(23,24)25/h1-9,11H,10H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPOJQRCLIVDRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

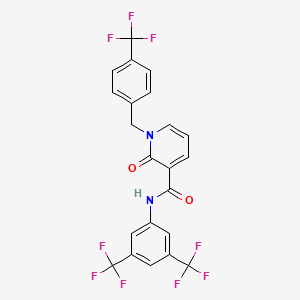

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)

![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)

![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2454497.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2454500.png)

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)